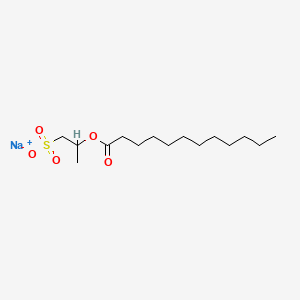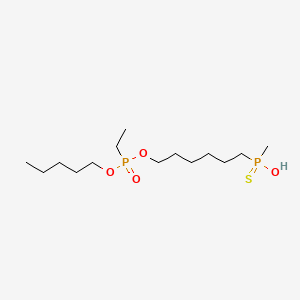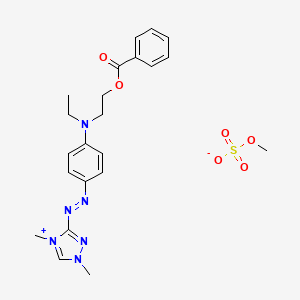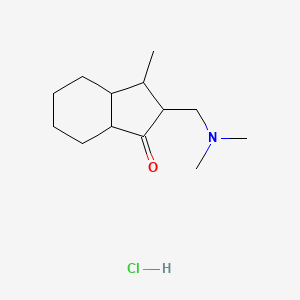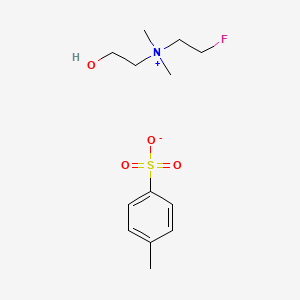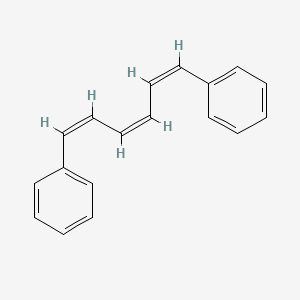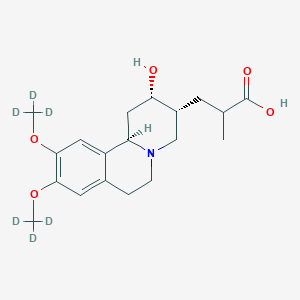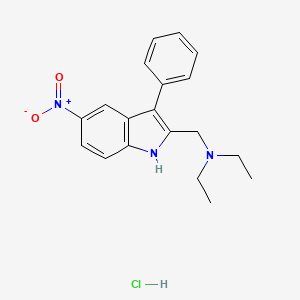
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that features a complex molecular structure. It contains a benzylthio group, a dichlorophenyl group, and an imidazolyl group, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol compound under basic conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl moiety.
Formation of the Imidazolyl Group: This can be synthesized through the reaction of an appropriate imidazole derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions could target the imidazolyl group or the dichlorophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the benzylthio group.
3-Benzylthio-2-phenyl-1-(imidazol-1-yl)-2-propanol: Lacks the dichlorophenyl group.
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(triazol-1-yl)-2-propanol: Contains a triazole ring instead of an imidazole ring.
Uniqueness
The presence of the benzylthio group, dichlorophenyl group, and imidazolyl group in 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.
Propiedades
Número CAS |
83337-51-3 |
|---|---|
Fórmula molecular |
C19H18Cl2N2OS |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
1-benzylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H18Cl2N2OS/c20-16-6-7-17(18(21)10-16)19(24,12-23-9-8-22-14-23)13-25-11-15-4-2-1-3-5-15/h1-10,14,24H,11-13H2 |
Clave InChI |
SBTORFVGTYHYCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



